molecular formula C24H16BrN3O4 B5141065 3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide

3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide

Cat. No.: B5141065
M. Wt: 490.3 g/mol
InChI Key: GOVOPTXANPHJDA-UHFFFAOYSA-N
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Description

3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide is a complex organic compound that features a bromine atom, a hydroxyl group, and a nitro group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-6-nitronaphthalene, is synthesized through nitration of 2-hydroxynaphthalene.

    Condensation Reaction: The naphthalene derivative undergoes a condensation reaction with 3-aminobenzaldehyde to form the Schiff base.

    Bromination: The final step involves bromination of the Schiff base to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-hydroxy-6-nitronaphthaldehyde.

    Reduction: Formation of 2-amino-6-hydroxynaphthalene.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: It can be used to study biological pathways and interactions due to its functional groups.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, respectively. The bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide
  • 3-chloro-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide

Uniqueness

The presence of the bromine atom at the 3-position and the specific arrangement of functional groups make 3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide unique. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-bromo-N-[3-[(2-hydroxy-6-nitronaphthalen-1-yl)methylideneamino]phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O4/c25-17-4-1-3-16(11-17)24(30)27-19-6-2-5-18(13-19)26-14-22-21-9-8-20(28(31)32)12-15(21)7-10-23(22)29/h1-14,29H,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVOPTXANPHJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=CC(=CC=C2)N=CC3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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